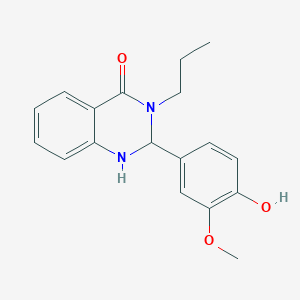
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, also known as PQQ, is a redox cofactor that plays a crucial role in the regulation of cellular functions. PQQ was first discovered in 1979 as a cofactor for bacterial dehydrogenases. Since then, PQQ has been found to be present in a wide range of organisms, including humans. The unique properties of PQQ have made it a subject of intense scientific research.
Wirkmechanismus
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone acts as a redox cofactor, which means that it is involved in the transfer of electrons in cellular processes. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is involved in the regulation of cellular functions, including the production of energy and the maintenance of cellular integrity. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone also acts as an antioxidant, which means that it helps to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. It has been found to increase the production of energy in cells, which can improve overall cellular function. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to improve cognitive function, including memory and learning. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is stable and easy to work with, which makes it a useful tool for studying cellular processes. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is also relatively inexpensive, which makes it accessible to researchers with limited budgets. However, 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone also has some limitations for lab experiments. It can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
There are several future directions for research on 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of new methods for synthesizing 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. Another area of research is the investigation of the potential therapeutic applications of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, including its use in the treatment of neurological disorders and cardiovascular disease. Additionally, researchers are interested in exploring the potential role of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in the regulation of cellular metabolism and the production of energy in cells.
Synthesemethoden
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a variety of methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone from precursor compounds. Microbial synthesis involves the use of bacteria to produce 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone through fermentation. Plant synthesis involves the extraction of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone from plants that naturally produce it.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a wide range of scientific research applications. It has been found to have antioxidant properties, which make it useful in the prevention and treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to have neuroprotective properties, which make it useful in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-10-20-17(12-8-9-15(21)16(11-12)23-2)19-14-7-5-4-6-13(14)18(20)22/h4-9,11,17,19,21H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKVFSDMOXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

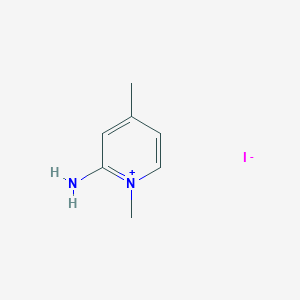
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
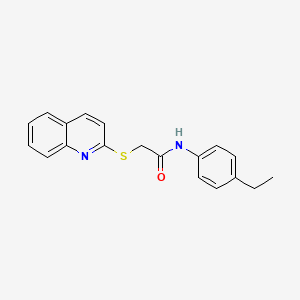
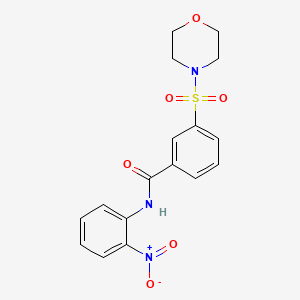
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
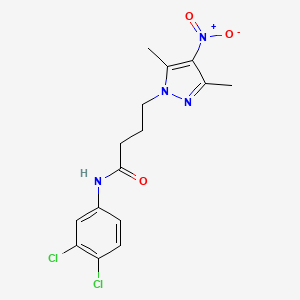

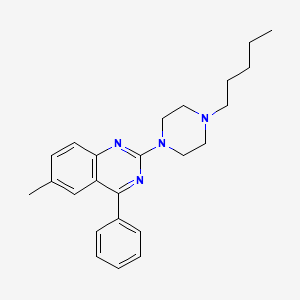
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)

![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)